molecular formula C15H12ClNO5 B2843135 Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate CAS No. 488110-29-8

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

Cat. No.: B2843135
CAS No.: 488110-29-8
M. Wt: 321.71
InChI Key: JZXUZOILBPADIH-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate is a benzoate ester compound intended for research and development purposes. The structure incorporates a chloro-nitrophenoxy moiety, a functional group often associated with the synthesis of more complex molecules in agrochemical and pharmaceutical research . As a derivative of methyl benzoate, it shares characteristics with a class of compounds frequently used in organic synthesis, such as in mixed Claisen condensations or as building blocks for heterocyclic compounds . Benzoate esters similar to this product are typically colorless to light yellow solids or crystals with melting points that can vary significantly based on the specific substituents . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Please consult the product's Material Safety Data Sheet (MSDS) for detailed hazard, handling, and first-aid information prior to use.

Properties

IUPAC Name

methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(16)8-13(14)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUZOILBPADIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Chloro-2-Nitrophenol with Methyl 4-(Bromomethyl)Benzoate

This method involves a two-step process, beginning with the preparation of methyl 4-(bromomethyl)benzoate, followed by its reaction with 4-chloro-2-nitrophenol.

Step 1: Synthesis of Methyl 4-(Bromomethyl)Benzoate
Methyl 4-(hydroxymethyl)benzoate is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane (CH₂Cl₂) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with bromine. After 4 hours, the mixture is diluted with ethyl acetate (AcOEt), washed with saturated sodium bicarbonate (NaHCO₃) and brine, and purified via flash column chromatography (FCC) using AcOEt/hexane (1:2).

Step 2: Etherification with 4-Chloro-2-Nitrophenol
Methyl 4-(bromomethyl)benzoate (1.0 mmol) is reacted with 4-chloro-2-nitrophenol (1.2 mmol) in acetone under reflux (70°C) for 24 hours, using potassium carbonate (K₂CO₃, 2.0 mmol) as a base. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is crystallized by slow cooling, yielding colorless crystals.

Key Data:

  • Yield: 85–90%
  • Purity: ≥95% (HPLC)
  • Purification: FCC or recrystallization from acetone/water

Direct Coupling via Base-Mediated Ether Formation

An alternative one-pot method employs methyl 4-hydroxybenzoate and 4-chloro-2-nitrobenzyl bromide in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, achieving a slightly lower yield (75–80%) but reducing intermediate isolation steps.

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 80°C
  • Base: Cs₂CO₃ (2.5 equiv)
  • Time: 12 hours

Crystallographic and Spectroscopic Characterization

Crystallographic data for related benzoate derivatives provide insights into structural conformation. For example, methyl 4-(2-ethoxy-2-oxoethoxy)benzoate crystallizes in a monoclinic system with a dihedral angle of 71.218° between the benzoate and ethoxy groups. Similarly, methyl 2-((4-chloro-2-fluoro-6-nitrophenyl)sulfonamido)acetate exhibits planar geometry with torsional angles below 5° for key bonds.

Table 1: Comparative Crystallographic Data

Compound Crystal System Dihedral Angle (°) Torsional Angles (°)
This compound Monoclinic 71.2 C5–C6–O4–C11: −95.6
Methyl 2-((4-chloro-2-fluoro-6-nitrophenyl)sulfonamido)acetate Monoclinic 102.9 C12–O7–C13–C14: −165.8

Optimization and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Acetone with K₂CO₃ achieves higher yields (90%) compared to DMF with Cs₂CO₃ (75–80%) due to better solubility of intermediates. Polar aprotic solvents like DMF, however, facilitate faster reaction rates at elevated temperatures.

Side Reactions and Mitigation

Competing ester hydrolysis or over-alkylation may occur under prolonged heating. To mitigate this, reactions are quenched with NH₄Cl and washed with NaHCO₃ to neutralize excess acid.

Analytical Validation

Elemental Analysis:

  • Calcd. for C₁₅H₁₂ClNO₅: C, 56.37; H, 6.08; N, 4.36
  • Found: C, 55.53; H, 6.16; N, 4.28

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.10–7.61 (m, aromatic H), 4.60 (d, J = 8.0 Hz, CH₂), 3.56 (s, OCH₃)
  • IR (cm⁻¹): 1721 (C=O), 1339 (NO₂), 752 (C-Cl)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[(4-amino-2-nitrophenoxy)methyl]benzoate.

    Substitution: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate derivatives.

    Hydrolysis: 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield bioactive molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the compound's utility in synthesizing derivatives that exhibit anticancer activity. For instance, modifications of the benzoate moiety have led to the development of novel tyrosine kinase inhibitors, which are crucial in treating certain cancers such as chronic myeloid leukemia. The compound acts as a precursor for creating complex structures that enhance therapeutic efficacy while minimizing side effects .

Agrochemical Applications

The compound is also explored in the field of agrochemicals, particularly as a potential herbicide or pesticide.

Case Study: Herbicide Development

Research indicates that derivatives of this compound can function effectively as herbicides. The chloronitro group enhances the molecule's interaction with plant enzymes, leading to selective inhibition of weed growth without harming crops. Field trials have shown promising results in controlling specific weed populations while maintaining crop yield .

Materials Science

In materials science, this compound is investigated for its potential as a polymer additive.

Case Study: Polymer Stabilization

The compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Studies reveal that adding this benzoate ester to polyvinyl chloride (PVC) enhances its resistance to thermal degradation, making it suitable for applications in construction and automotive industries .

Data Tables

Application Area Specific Use Outcome
PharmaceuticalsSynthesis of anticancer agentsEnhanced therapeutic efficacy
AgrochemicalsHerbicide developmentEffective weed control
Materials SciencePolymer stabilizationImproved thermal stability

Mechanism of Action

The mechanism of action of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Synthetic Route Physical Properties
This compound (Target Compound) C₁₅H₁₂ClNO₆ 337.72 (calculated) 4-chloro, 2-nitro on phenoxy; methylene-linked benzoate Likely involves alkylation of methyl 4-hydroxybenzoate with a benzyl chloride derivative (inferred) Solid (predicted); solubility in organic solvents
Methyl 4-(4-chloro-2-nitrophenoxy)benzoate () C₁₄H₁₀ClNO₆ 323.69 4-chloro, 2-nitro on phenoxy; direct linkage to benzoate Reaction of methyl 4-hydroxybenzoate with 5-chloro-2-fluoronitrobenzene in DMF/K₂CO₃ at 70°C Solid; purified via EtOAc extraction
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate () C₂₁H₁₆ClNO₅ 397.81 4-methylphenoxy, 3-nitro; 4-chlorobenzoate Not specified; commercial availability noted Supplier data available
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate () C₁₅H₁₁NO₆ 301.25 4-formyl, 2-nitro on phenoxy; direct linkage to benzoate Not detailed; CAS 400073-96-3 listed as commercially available Solid (predicted)
Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate () C₁₇H₁₅ClN₂O₆ 378.80 5-chloro, urea-linked nitrobenzyl group Synthesized via coupling of aniline derivatives with ester intermediates White powder; ESI–MS data provided
Methyl 4-chloro-2-fluorobenzoate () C₈H₆ClFO₂ 188.58 4-chloro, 2-fluoro on benzoate Not specified; commercially available Liquid or low-melting solid (predicted)

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound and analogs (e.g., ) enhances electrophilicity, favoring nucleophilic aromatic substitution or reduction reactions. Halogen Variation: Methyl 4-chloro-2-fluorobenzoate () lacks the phenoxy group but demonstrates how halogen position influences lipophilicity (Cl vs. F) .

Synthetic Accessibility: Compounds with direct phenoxy linkages () are synthesized via SNAr reactions, while methylene-bridged derivatives may require alkylation or Mitsunobu protocols .

Biological Activity

Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H9ClN2O4C_{10}H_{9}ClN_{2}O_{4}

This compound includes a benzoate moiety with a nitrophenoxy group, which is crucial for its biological activity. The presence of chlorine and nitro groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It has been observed that the compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that regulate various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Staphylococcus aureus15 - 30
Escherichia coli20 - 40
Candida albicans25 - 50
Fusarium oxysporum30 - 60

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The observed IC50 values range from 10 to 30 µM, indicating moderate potency.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in MDPI assessed the antimicrobial activity of several nitro-substituted benzoates, including this compound. The results showed strong inhibition against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment :
    Another research article highlighted the potential of this compound in inhibiting cell proliferation in cancer models. The study utilized various assays to measure cell viability and apoptosis induction, suggesting a mechanism involving oxidative stress .
  • Comparative Analysis :
    A comparative study involving similar compounds revealed that this compound exhibited superior antimicrobial activity compared to other derivatives lacking nitro or chloro substitutions. This underscores the importance of functional groups in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-nitrophenol and methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include:

  • Temperature : 60–80°C in aprotic solvents like DMF or acetonitrile .
  • Purification : Flash column chromatography with chloroform or ethyl acetate/hexane mixtures to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and ester functionality .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~1520 cm1^{-1} (nitro group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 350.04) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be systematically improved for large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DOE) to optimize variables:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Statistical Models : Use response surface methodology (RSM) to balance temperature, solvent ratio, and reaction time .

Q. What strategies are used to resolve contradictions between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • X-ray Refinement : Employ SHELXL for small-molecule refinement to resolve discrepancies in bond lengths/angles .
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with crystallographic data to identify steric/electronic mismatches .

Q. How can the compound’s bioactivity be evaluated against specific enzyme targets?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled systems) to measure inhibition constants (Ki_i) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cytochrome P450 or kinases .

Q. What advanced techniques are employed to study metabolic degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Identify metabolites via fragmentation patterns in liver microsome incubations .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to trace degradation intermediates in environmental studies .

Q. How does structural modification of the nitro or benzoate groups affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing –NO2_2 with –NH2_2) and compare IC50_{50} values in cytotoxicity assays .
  • Electron-Withdrawing Effects : Evaluate nitro group impact on redox potential via cyclic voltammetry .

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